molecular formula C21H17FN4O2S B2409474 N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941897-43-4

N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2409474
M. Wt: 408.45
InChI Key: ONGOQOMPFHDCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17FN4O2S and its molecular weight is 408.45. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Activity

A derivative of N-(3-fluorophenyl)acetamide, specifically N-(3-chloro-4-fluorophenyl)acetamide, has been synthesized and evaluated for anti-inflammatory activity. Certain derivatives showed significant anti-inflammatory activity, suggesting potential applications in inflammatory conditions (Sunder & Maleraju, 2013).

Antitumor Activity

Novel pyridazinone derivatives, structurally related to N-(3-fluorophenyl)acetamide, have been synthesized and assessed for their antiproliferative activities against human cancer cell lines. Some compounds demonstrated good antiproliferative activities, highlighting their potential as antitumor agents (Zhang et al., 2020).

Analgesic and Antimicrobial Applications

Thiazolo[3,2-a] pyrimidine derivatives, closely related to N-(3-fluorophenyl)acetamide, have shown significant anti-inflammatory and antinociceptive activities. These compounds also displayed lower ulcerogenic activity, suggesting their potential in pain management and antimicrobial applications (Alam et al., 2010).

Antibacterial and Antifungal Agents

Research on novel isoxazolo[4,5-d]pyridazines and thiazolo[4,5-d]pyridazines, structurally similar to N-(3-fluorophenyl)acetamide, revealed broad-spectrum antibacterial activity, particularly against Gram-positive strains, and appreciable antifungal activity. This suggests their use as potential antimicrobial agents (Faidallah et al., 2013).

properties

IUPAC Name

N-(3-fluorophenyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c1-12-6-8-14(9-7-12)18-20-19(23-13(2)29-20)21(28)26(25-18)11-17(27)24-16-5-3-4-15(22)10-16/h3-10H,11H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGOQOMPFHDCBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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